molecular formula C17H16BrN5OS B302386 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Numéro de catalogue B302386
Poids moléculaire: 418.3 g/mol
Clé InChI: BPFWNQLUCVRGIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, which is a process of programmed cell death. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).

Mécanisme D'action

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide selectively binds to the BH3-binding groove of BCL-2 protein, which prevents its interaction with pro-apoptotic proteins and promotes apoptosis in cancer cells. BCL-2 is overexpressed in many types of cancer, which contributes to tumor survival and resistance to chemotherapy. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide specifically targets BCL-2 without affecting other members of the BCL-2 family, such as BCL-xL and MCL-1, which have different roles in apoptosis regulation.
Biochemical and Physiological Effects:
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been reported to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their therapeutic efficacy. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has also been shown to have immunomodulatory effects by promoting the activation of T cells and natural killer cells, which may contribute to its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 inhibition, its well-characterized mechanism of action, and its availability as a commercial reagent. However, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide also has some limitations, such as its potential toxicity to normal cells, its limited efficacy in some types of cancer, and the development of resistance in some patients.

Orientations Futures

There are several future directions for the development and application of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide. One direction is to investigate the combination of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide with other anticancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic activity. Another direction is to explore the use of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in combination with targeted therapies that exploit specific genetic mutations in cancer cells. Additionally, the development of novel BCL-2 inhibitors with improved pharmacological properties and reduced toxicity is an active area of research. Finally, the identification of biomarkers that predict response to 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide treatment may help to personalize cancer therapy and improve patient outcomes.

Méthodes De Synthèse

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromoaniline, which undergoes a series of reactions to form the final product. The overall synthesis route involves the use of various reagents and solvents, such as triethylamine, acetic anhydride, and dichloromethane. The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has shown potent and selective inhibition of BCL-2, leading to induction of apoptosis in cancer cells. In clinical trials, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has demonstrated promising efficacy and safety profiles in patients with CLL, AML, and NHL. 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has also been investigated in combination with other anticancer agents to enhance its therapeutic activity.

Propriétés

Nom du produit

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Formule moléculaire

C17H16BrN5OS

Poids moléculaire

418.3 g/mol

Nom IUPAC

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-23-16(11-2-6-13(19)7-3-11)21-22-17(23)25-10-15(24)20-14-8-4-12(18)5-9-14/h2-9H,10,19H2,1H3,(H,20,24)

Clé InChI

BPFWNQLUCVRGIT-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

SMILES canonique

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.